molecular formula C5H5ClOS B2754965 (5-Chlorofuran-2-yl)methanethiol CAS No. 1823024-15-2

(5-Chlorofuran-2-yl)methanethiol

Cat. No.: B2754965
CAS No.: 1823024-15-2
M. Wt: 148.6
InChI Key: REVYLUIPSMIEEO-UHFFFAOYSA-N
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Description

(5-Chlorofuran-2-yl)methanethiol is an organic compound with the molecular formula C5H5ClOS It is a derivative of furan, where the furan ring is substituted with a chloromethyl group and a thiol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chlorofuran-2-yl)methanethiol typically involves the reaction of 5-chlorofuran-2-carbaldehyde with thiourea in the presence of hydrochloric acid. This reaction forms an intermediate isothiouronium salt, which is then hydrolyzed to yield the desired thiol compound. The reaction conditions generally include heating with sodium hydroxide to facilitate the hydrolysis process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

(5-Chlorofuran-2-yl)methanethiol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form the corresponding alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or ammonia.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(5-Chlorofuran-2-yl)methanethiol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

    Furan-2-ylmethanethiol: Similar structure but without the chlorine substitution.

    (5-Chlorofuran-2-yl)methanol: Similar structure but with a hydroxyl group instead of a thiol group.

Uniqueness

(5-Chlorofuran-2-yl)methanethiol is unique due to the presence of both a chlorine atom and a thiol group on the furan ring. This combination of functional groups provides distinct reactivity and potential for diverse applications compared to its analogs .

Properties

IUPAC Name

(5-chlorofuran-2-yl)methanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClOS/c6-5-2-1-4(3-8)7-5/h1-2,8H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REVYLUIPSMIEEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)Cl)CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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